molecular formula C24H23N5O4S B2718620 6-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 690960-28-2

6-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2718620
CAS RN: 690960-28-2
M. Wt: 477.54
InChI Key: XMQMGRIYYUYQQZ-UHFFFAOYSA-N
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Description

The compound “6-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one” is a complex organic molecule. It is related to DIMN, an androgen receptor (AR) antagonist . DIMN is an anti-androgen that effectively suppresses growth of both androgen-dependent (LNCaP) and androgen-independent prostate cancer cell lines (C4-2 and CWR22rv) that express AR .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Pomeranz–Fritsch cyclization step, which is often used in the synthesis of isoquinoline derivatives, can be replaced by a combination of silyl triflate and a sterically encumbered pyridine base . This modification tolerates acid-sensitive functional groups in substrates and facilitates the synthesis of diverse 1,2-dihydroisoquinoline derivatives .


Chemical Reactions Analysis

In a study, products of heterocyclization, 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho [1’,2’:5,6] [1,3]oxazino- [2,3-a]isoquinolines, were isolated on condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols .

Scientific Research Applications

Synthetic Methodologies and Characterization

Research has demonstrated innovative synthetic approaches to creating heterocyclic compounds that bear structural similarities or are inspired by the core structure of the compound . For instance, a study presented a convenient synthetic method along with spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. These compounds were fully characterized using elemental and spectral analyses, indicating potential for investigating their pharmacological activities (R. Zaki, S. M. Radwan, A. El-Dean, 2017).

Biological Activities and Applications

The exploration of novel 1H-3-Indolyl derivatives for their significant antioxidant properties represents another facet of research closely aligned with the interests surrounding our compound. Specifically, the design, synthesis, biological evaluation, and molecular docking studies of these derivatives have underscored their high-efficiency as antioxidants, showcasing the potential of structurally related molecules in medicinal chemistry (M. A. Aziz et al., 2021).

Anticancer and Anti-inflammatory Properties

The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have revealed anticancer and anti-5-lipoxygenase agents, highlighting the therapeutic potential of such compounds. This study's structure-activity relationship analysis could provide valuable insights into the design of new drugs with improved efficacy and selectivity (A. Rahmouni et al., 2016).

Antioxidant Evaluation

The evaluation of quinolinone derivatives as antioxidants for lubricating grease underscores the diverse applicability of compounds structurally related to our compound of interest. These findings point to the potential of similar compounds in industrial applications, further broadening the scope of research and development (Modather F. Hussein et al., 2016).

Future Directions

The future directions for this compound could involve further exploration of its potential as an androgen receptor antagonist, given its similarity to DIMN . Further studies could also explore its synthesis and chemical reactions, as well as its physical and chemical properties.

properties

IUPAC Name

6-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4S/c1-32-19-10-15-8-9-28(13-16(15)11-20(19)33-2)21(30)14-34-24-26-22-18(12-25-27-22)23(31)29(24)17-6-4-3-5-7-17/h3-7,10-12H,8-9,13-14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQMGRIYYUYQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one

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